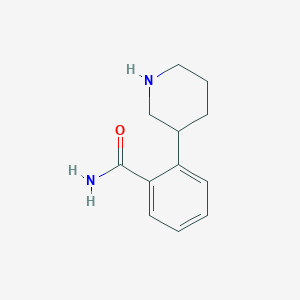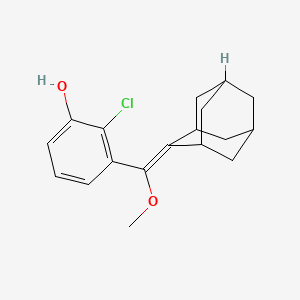
3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol is a synthetic organic compound characterized by its unique adamantane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol typically involves multiple steps:
Formation of Adamantane Derivative: The initial step involves the preparation of an adamantane derivative through a series of reactions, including halogenation and subsequent substitution reactions.
Methoxymethylation: The adamantane derivative is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Chlorophenol Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenols.
Applications De Recherche Scientifique
3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its stability and structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity and specificity. The methoxymethyl and chlorophenol groups can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanamine: Shares the adamantane core but lacks the methoxymethyl and chlorophenol groups.
2-Chloroadamantane: Contains the adamantane and chlorophenol moieties but lacks the methoxymethyl group.
Methoxymethylphenol: Contains the methoxymethyl and phenol groups but lacks the adamantane core.
Uniqueness
3-(((1r,3r,5R,7S)-Adamantan-2-ylidene)(methoxy)methyl)-2-chlorophenol is unique due to its combination of the adamantane core with methoxymethyl and chlorophenol groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C18H21ClO2 |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
3-[2-adamantylidene(methoxy)methyl]-2-chlorophenol |
InChI |
InChI=1S/C18H21ClO2/c1-21-18(14-3-2-4-15(20)17(14)19)16-12-6-10-5-11(8-12)9-13(16)7-10/h2-4,10-13,20H,5-9H2,1H3 |
Clé InChI |
BCTDKLAEYZRTGE-UHFFFAOYSA-N |
SMILES canonique |
COC(=C1C2CC3CC(C2)CC1C3)C4=C(C(=CC=C4)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


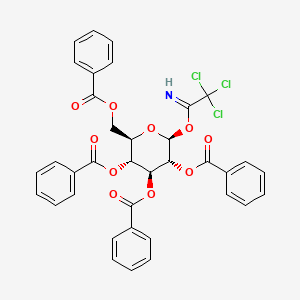



![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
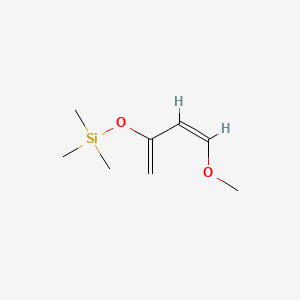
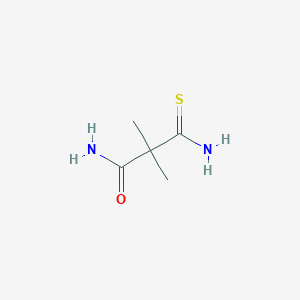
![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)

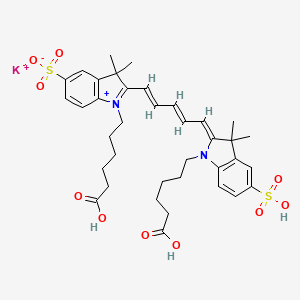

![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
